(R)-(+)-HA-966

Übersicht

Beschreibung

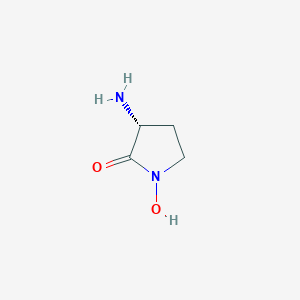

(3R)-3-amino-1-hydroxypyrrolidin-2-one is a chiral compound with significant potential in various fields of chemistry and biology. It is a derivative of pyrrolidinone, featuring an amino group at the third position and a hydroxyl group at the first position. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-1-hydroxypyrrolidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of 3-amino-2-oxopyrrolidine using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods

Industrial production of (3R)-3-amino-1-hydroxypyrrolidin-2-one may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor compound under high pressure and temperature. The product is then purified through crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-amino-1-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 3-amino-2-oxopyrrolidine.

Reduction: Various amino alcohol derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Mechanism of Action

(R)-(+)-HA-966 selectively interacts with NMDA receptors, which are critical for synaptic plasticity and memory function. Its ability to cross the blood-brain barrier enhances its utility in studying neurological disorders. Research indicates that it modulates excitatory neurotransmission without significant affinity for other neurotransmitter systems such as GABA . This specificity allows researchers to investigate the roles of NMDA receptors in various neurological conditions.

Neuroprotection and Anxiety Studies

Studies have demonstrated that this compound exhibits neuroprotective properties, making it a valuable tool for exploring anxiety mechanisms and neurodegenerative diseases. For instance, it has been shown to reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent. Additionally, its neuroprotective effects have been studied in the context of excitotoxicity and oxidative stress, common pathways in neurodegeneration .

Therapeutic Potential

Applications in Neurological Disorders

The compound has garnered interest for its potential therapeutic applications in conditions such as Huntington's disease and Parkinson's disease. In Huntington's disease models, this compound has been observed to mitigate motor deficits and improve overall behavioral outcomes . Its role in modulating dopaminergic activity also suggests possible applications in treating dyskinesias associated with Parkinson's disease .

Case Studies

Research has highlighted several case studies where this compound was administered to assess its effects on various neurological parameters:

- Study on Parkinson's Disease : A study involving animal models indicated that this compound could reduce levodopa-induced dyskinesias by modulating NMDA receptor activity .

- Huntington's Disease Research : Another study demonstrated that this compound administration led to improved motor functions and reduced neurodegeneration markers in transgenic mice models of Huntington's disease .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Similarity | Key Activities | Unique Features |

|---|---|---|---|

| (S)-(−)-HA-966 | Enantiomer | Sedative effects | More potent sedative than (R)-(+). |

| Glycine | Simple amino acid | Natural neurotransmitter | Endogenous; not a synthetic compound. |

| N-Methyl-D-Aspartate | NMDA receptor agonist | Excitatory neurotransmission | Full agonist; contrasts with partial agonism of (R)-(+). |

| Phencyclidine | NMDA antagonist | Hallucinogenic effects | Distinct behavioral profile compared to (R)-(+). |

This table illustrates how this compound stands out due to its specific action on glycine receptors while having limited sedative effects compared to its enantiomer and other related compounds.

Wirkmechanismus

The mechanism of action of (3R)-3-amino-1-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in biochemical pathways and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S)-3-amino-1-hydroxypyrrolidin-2-one: The enantiomer of (3R)-3-amino-1-hydroxypyrrolidin-2-one, with similar chemical properties but different biological activity.

3-amino-2-oxopyrrolidine: A related compound with a carbonyl group instead of a hydroxyl group.

3-hydroxy-2-pyrrolidinone: Lacks the amino group but has similar reactivity.

Uniqueness

(3R)-3-amino-1-hydroxypyrrolidin-2-one is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthesis.

Biologische Aktivität

(R)-(+)-HA-966, also known as (R)-(+)-3-amino-1-hydroxypyrrolidin-2-one, is a compound that has garnered attention for its role as a partial agonist and antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one

- Molecular Formula : C₄H₈N₂O₂

- Purity : ≥98%

This compound acts primarily at the glycine site of the NMDA receptor, which is critical for synaptic plasticity and memory function. Its action can be characterized as follows:

- Antagonistic Role : It inhibits the binding of glycine, thereby reducing NMDA receptor activation.

- Partial Agonistic Role : It can also activate the receptor to a limited extent, which may have therapeutic implications in conditions like anxiety and depression.

Biological Activity Overview

- NMDA Receptor Modulation :

-

Effects on Dopaminergic Systems :

- In rodent studies, this compound was found to selectively modulate mesolimbic dopamine systems. It antagonized amphetamine-induced dopamine synthesis in the nucleus accumbens but did not affect striatal dopamine levels . This indicates its potential role in managing disorders associated with dopaminergic dysregulation.

- Behavioral Studies :

Table 1: Summary of Key Findings on this compound

Detailed Research Insights

- Electrophysiological Studies :

- Anxiolytic Effects :

- Behavioral Pharmacology :

Eigenschaften

IUPAC Name |

(3R)-3-amino-1-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKUBNLZMKAEIN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)[C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123931-04-4 | |

| Record name | HA-966, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HA-966, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N9Q4C7WMT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of (+)-HA-966 and how does it interact with this target?

A1: (+)-HA-966 primarily targets the strychnine-insensitive glycine site of the NMDA receptor complex [, ]. Unlike glycine, a full agonist, (+)-HA-966 acts as a low-efficacy partial agonist at this site [, ]. It binds to the glycine site, but its binding induces a conformational change in the receptor complex that differs from the one induced by glycine, resulting in reduced NMDA receptor activity [, ].

Q2: What are the downstream effects of (+)-HA-966 binding to the glycine site?

A2: (+)-HA-966 binding reduces NMDA receptor activity, which leads to several downstream effects, including:

- Inhibition of NMDA receptor-mediated currents: This effect has been observed in various neuronal preparations, including rat cortical slices and cultured cortical neurons [, ].

- Reduction of NMDA receptor-mediated neurotransmitter release: (+)-HA-966 has been shown to inhibit glutamate-induced [3H]arachidonic acid release in cerebellar granule cells [].

- Alteration of behavioral responses to NMDA receptor modulators: (+)-HA-966 has been shown to modulate the effects of drugs like dizocilpine and amphetamine on locomotor activity [, ].

Q3: Does the intrinsic activity of a ligand at the glycine site influence its effects on glutamate binding?

A3: Yes, research suggests that the intrinsic activity of a ligand at the glycine site can allosterically modulate the glutamate binding site []. A partial agonist like (+)-HA-966, when bound to the glycine site, accelerates the off-rate for glutamate dissociation from the receptor. This effect is more pronounced with ligands possessing lower intrinsic activity [].

Q4: What is the molecular formula and weight of (+)-HA-966?

A4: The molecular formula of (+)-HA-966 is C4H8N2O2, and its molecular weight is 116.12 g/mol.

Q5: How does the stereochemistry of HA-966 influence its pharmacological activity?

A5: The enantiomers of HA-966 exhibit distinct central nervous system effects. While (R)-(+)-HA-966 acts as a selective glycine/NMDA receptor antagonist, (S)-(-)-HA-966 displays potent gamma-butyrolactone-like sedative properties [].

Q6: What is the significance of the five-membered ring conformation in HA-966 for its activity?

A6: Studies with synthesized analogues of HA-966 suggest that the energetically less favored 3-pseudoaxial conformation of the pyrrolidone ring is crucial for glycine receptor recognition. The 3R-amino, 4R-methyl derivative (L-687,414) shows a 5-10 fold increase in activity compared to HA-966, highlighting the importance of this specific conformation [].

Q7: What in vitro models have been used to study the effects of (+)-HA-966?

A7: Several in vitro models, including:

- Rat cortical slices: Used to investigate the electrophysiological effects of (+)-HA-966 on NMDA receptor-mediated responses [, ].

- Cultured cerebellar granule cells: Employed to assess the impact of (+)-HA-966 on glutamate-induced [3H]arachidonic acid release, a marker of NMDA receptor activation [].

- Cultured rat cortical neurons: Used to characterize the kinetic interactions between (+)-HA-966 and glutamate at the NMDA receptor complex [].

Q8: Which animal models have been used to investigate the effects of (+)-HA-966?

A8: (+)-HA-966 has been studied in various animal models, including:

- Mice: Used to investigate its discriminative stimulus effects, its role in conditioned stress-induced metabolic activation, and its impact on locomotor stimulation induced by NMDA antagonists [, , ].

- Rats: Employed to study its effects on conditioned stress-induced dopamine release, its impact on working memory and overt behaviour, its role in ethanol place conditioning, and its influence on neurotransmitter release in hippocampal brain slices [, , , ].

- Pigeons: Utilized to examine the effects of (+)-HA-966 on repeated acquisition of response chains, a measure of learning and memory [, ].

- Squirrel monkeys: Used to assess the antinociceptive effects of (+)-HA-966 alone and in combination with morphine [].

Q9: Has (+)-HA-966 been tested in clinical trials?

A9: While the provided papers highlight the potential of (+)-HA-966 for various therapeutic applications, information regarding specific clinical trials was not found within these documents.

Q10: What were some of the early observations on the effects of HA-966?

A10: Early research on racemic HA-966 highlighted its sedative properties, drawing comparisons to gamma-hydroxybutyric acid (GHB) [, ]. Further investigations revealed its excitatory amino acid antagonist properties, specifically its actions at the NMDA receptor [, ]. The resolution of its enantiomers allowed for a clearer understanding of the distinct pharmacological profiles of this compound and (S)-(-)-HA-966 [].

Q11: How has the understanding of the glycine site on the NMDA receptor evolved?

A11: Initial studies focused on the role of glycine as an inhibitory neurotransmitter. Later research revealed its ability to augment the excitatory actions of NMDA and glutamate, particularly in cultured neurons []. This effect was found to be mediated by glycine receptors pharmacologically distinct from the inhibitory glycine receptors in the spinal cord and brain stem, specifically those insensitive to strychnine []. This discovery led to the characterization of the strychnine-insensitive glycine site on the NMDA receptor and its role in modulating NMDA receptor function [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.